molecular formula C15H22N2O2 B5654244 1-Cyclohexyl-3-(4-ethoxyphenyl)urea

1-Cyclohexyl-3-(4-ethoxyphenyl)urea

Cat. No.: B5654244
M. Wt: 262.35 g/mol
InChI Key: PGFSDXXMXQHXEZ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(4-ethoxyphenyl)urea is an organic compound belonging to the class of ureas It is characterized by a cyclohexyl group attached to one nitrogen atom and a 4-ethoxyphenyl group attached to the other nitrogen atom of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyclohexyl-3-(4-ethoxyphenyl)urea can be synthesized through the reaction of cyclohexylamine with 4-ethoxyphenyl isocyanate. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane. The reaction proceeds as follows:

Cyclohexylamine+4-ethoxyphenyl isocyanateThis compound\text{Cyclohexylamine} + \text{4-ethoxyphenyl isocyanate} \rightarrow \text{this compound} Cyclohexylamine+4-ethoxyphenyl isocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Formation of urea derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea compounds with various functional groups.

Scientific Research Applications

1-Cyclohexyl-3-(4-ethoxyphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexyl-3-(4-phenoxyphenyl)urea
  • 1-Cyclohexyl-3-(3-ethoxyphenyl)urea
  • 1-Cyclohexyl-3-(4-ethoxyphenyl)sulfamoylphenylurea

Uniqueness

1-Cyclohexyl-3-(4-ethoxyphenyl)urea is unique due to its specific structural features, such as the presence of both cyclohexyl and 4-ethoxyphenyl groups. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-cyclohexyl-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-19-14-10-8-13(9-11-14)17-15(18)16-12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFSDXXMXQHXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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